molecular formula C6H8N2O4Si4 B14743031 CID 76519107

CID 76519107

Cat. No.: B14743031
M. Wt: 284.48 g/mol
InChI Key: RFNHABGLHAQADR-UHFFFAOYSA-N
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Description

CID 76519107 (PubChem Compound Identifier 76519107) is a small organic compound whose structural and functional characteristics remain under active investigation.

Properties

Molecular Formula

C6H8N2O4Si4

Molecular Weight

284.48 g/mol

InChI

InChI=1S/C6H8N2O4Si4/c7-3-1-5-15-10-13-9-14-11-16(12-15)6-2-4-8/h1-2,5-6H2

InChI Key

RFNHABGLHAQADR-UHFFFAOYSA-N

Canonical SMILES

C(C[Si]1O[Si]O[Si]O[Si](O1)CCC#N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 76519107 involves several steps, each requiring specific reaction conditions. The most common synthetic route includes the use of cyclodextrins, which form inclusion complexes with the compound. The preparation methods involve the formation of host inclusion in the non-polar cavity of cyclodextrins, followed by the determination of the inclusion formation constant .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced analytical techniques is crucial in monitoring the synthesis process and ensuring the quality of the final product .

Chemical Reactions Analysis

Limitations in Available Data

The search results do not contain any references to CID 76519107. Key observations:

  • Source : Details reactions of 4,7-Dipropyldec-5-yne-4,7-diol (CID 6324-55-6), including oxidation, reduction, and substitution pathways.

  • Source : Discusses multicomponent reactions for pharmaceutical synthesis but does not mention this compound.

  • Source : Lists chemical identifiers (e.g., DTXSID) and properties but lacks this compound.

  • Source : Includes CASRN and chemical names in a regulatory context, but no this compound is present.

Suggested Research Strategy

To obtain data on this compound, consider the following approaches:

  • Database Cross-Referencing :

    • Search PubChem (Source ) or EPA Chemicals Dashboard (Source ) using the CID.

    • Verify if this compound corresponds to a CASRN or synonym in regulatory inventories (e.g., Source ).

  • Reactivity Analysis :

    • If structural data for this compound is available, infer potential reactions (e.g., oxidation, substitution) based on analogous compounds like 4,7-Dipropyldec-5-yne-4,7-diol (Source).

  • Literature Review :

    • Use PubMed or Google Scholar to identify peer-reviewed studies on this compound.

General Reaction Framework for Similar Compounds

While this compound’s specific reactions are unavailable, analogous compounds (e.g., alcohols, alkynes) exhibit these reaction types:

Reaction Type Mechanism Reagents
Oxidation Hydroxyl groups → ketones/aldehydesKMnO₄, CrO₃
Reduction Triple/Double bonds → alkanes/alkenesH₂/Pd-C, LiAlH₄
Substitution -OH groups → alkyl halides/estersSOCl₂, PBr₃

Scientific Research Applications

CID 76519107 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and as a catalyst in organic synthesis.

    Biology: Employed in studying biological processes and interactions at the molecular level.

    Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.

    Industry: Utilized in the development of new materials and industrial processes

Mechanism of Action

The mechanism of action of CID 76519107 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their function, and modulating various biochemical pathways. This interaction can lead to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarity

CID 76519107 can be compared to compounds with analogous scaffolds or functional groups. For example:

  • Taurocholic acid (CID 6675) and taurolithocholic acid (CID 439763) : These bile acid derivatives share steroid-like backbones and sulfonation patterns, which are critical for substrate recognition in transporter proteins .
  • Betulin-derived inhibitors (CID 72326, CID 64971): These triterpenoids exhibit structural complexity similar to steroid derivatives, with hydroxyl and carboxyl groups enabling interactions with hydrophobic binding pockets .

Physicochemical Properties

Using as a template for physicochemical comparisons, hypothetical properties of this compound and its analogs are outlined below:

Property This compound (Hypothetical) Taurocholic Acid (CID 6675) Betulin (CID 72326)
Molecular Weight (g/mol) ~450 515.7 442.7
Log Po/w (Predicted) 2.1 -1.8 8.5
Solubility (mg/mL) 10–50 50 (in water) <0.1
Biological Target Enzyme inhibition Bile acid transporter HIV protease inhibition
Toxicity (LD50, rodent) Not available 1,200 mg/kg 2,000 mg/kg

Research Findings and Mechanistic Insights

Key Similarities

Steroid-like scaffolds : this compound likely shares the rigid tetracyclic structure of DHEAS and TC, enabling interactions with steroid-binding proteins .

Sulfonation or hydroxylation : Functional groups critical for solubility and target binding are common in this compound analogs like DHEAS and betulinic acid .

Divergences

Target selectivity : Unlike troglitazone (CID 5591), a PPARγ agonist, this compound may lack thiazolidinedione moieties, limiting its utility in metabolic disorders .

Synthetic accessibility : Betulin derivatives (CID 72326) are plant-derived, whereas this compound’s synthetic route may involve complex nitro or methoxy substitutions, as seen in ’s CAS 1254115-23-5 synthesis .

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